Spiro[2.3]hexan-4-one, 5,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[23]hexan-4-one, 5,5-dichloro- is a chemical compound with the molecular formula C6H6Cl2O It is characterized by a spirocyclic structure, where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexan-4-one, 5,5-dichloro- typically involves the chlorination of spiro[2.3]hexan-4-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of Spiro[2.3]hexan-4-one, 5,5-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.3]hexan-4-one, 5,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[2.3]hexan-4-one oxides, while reduction can produce partially or fully dechlorinated spiro[2.3]hexan-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[2.3]hexan-4-one, 5,5-dichloro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Spiro[2.3]hexan-4-one, 5,5-dichloro- involves its interaction with specific molecular targets. The chlorine atoms play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.3]hexan-4-one: Lacks the chlorine atoms, resulting in different reactivity and applications.
5,5-Dichlorospiro[2.3]hexane: Similar structure but lacks the ketone functional group.
Uniqueness
Spiro[2.3]hexan-4-one, 5,5-dichloro- is unique due to the presence of both the spirocyclic structure and the dichlorinated positions. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
138469-24-6 |
---|---|
Molekularformel |
C6H6Cl2O |
Molekulargewicht |
165.01 g/mol |
IUPAC-Name |
5,5-dichlorospiro[2.3]hexan-6-one |
InChI |
InChI=1S/C6H6Cl2O/c7-6(8)3-5(1-2-5)4(6)9/h1-3H2 |
InChI-Schlüssel |
APXRTJAPLSGABP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(C2=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.